

# Mechanisms of Action: In Vitro Profiles

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Vidofludimus

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Mechanism / Target	Experimental Model	Key Findings	Quantitative Results / Potency
<b>DHODH Inhibition</b> [1] [2]	Human DHODH enzyme	Inhibition of <i>de novo</i> pyrimidine synthesis	2.6x more potent than teriflunomide in inhibiting human DHODH [1]
<b>DHODH Inhibition</b> [1]	Activated human peripheral blood mononuclear cells (PBMCs)	Inhibition of T-lymphocyte proliferation and pro-inflammatory cytokine secretion	More efficacious than teriflunomide in inhibiting IL-17 and IFN- $\gamma$ secretion [1]
<b>Nurr1 Activation</b> [3]	Rat neuronal cell line	Activation of neuroprotective pathways	Enhanced expression of BDNF and SOD1
<b>Nurr1 Activation</b> [3]	Human microglial cell line	Upregulation of key neuroprotective genes	Increased expression of tyrosine hydroxylase (TH) and VMAT2
<b>Nurr1 Activation</b> [3]	LPS-stimulated human microglia	Reduction of neuroinflammation	Reduced gene expression of IL-6, TNF $\alpha$ , and IFN $\gamma$
<b>FXR Modulation</b> [4]	Biochemical and crystallographic analysis	Identified as a novel FXR modulator	Confirmed direct binding and modulation via crystallography

## Antiviral Activity: In Vitro Efficacy

Virus	Experimental Model	Key Findings	EC <sub>50</sub> / SI
Epstein-Barr Virus (EBV) [3]	Human B cells & epithelial cells	Dose-dependent reduction of lytic EBV reactivation	Not specified
Porcine Reproductive and Respiratory Syndrome Virus (PRRSV) [2]	Marc-145 cells & primary porcine alveolar macrophages (PAMs)	Significant inhibition of viral replication; antiviral effect relied on DHODH inhibition	High Selectivity Index (SI); EC <sub>50</sub> in the micromolar range
Other Swine Viruses [2]	<i>In vitro</i> models	Broad-spectrum antiviral activity	Activity against Seneca virus A, encephalomyocarditis virus, porcine epidemic diarrhea virus, and pseudorabies virus

## Detailed Experimental Protocols

Below are the methodologies for key in vitro experiments cited in the studies.

### DHODH Inhibition and Immune Cell Profiling [1]

- **Objective:** To evaluate the potency of **vidofludimus** in inhibiting human DHODH and its functional effects on human immune cells compared to teriflunomide.
- **Cell Models:**
  - Enzyme-level assay using human DHODH.
  - Activated human peripheral blood mononuclear cells (PBMCs).
- **Procedures:**
  - **DHODH Activity Assay:** The inhibitory concentration (IC<sub>50</sub>) of **vidofludimus** and teriflunomide for the human DHODH enzyme was determined.
  - **Lymphocyte Proliferation Assay:** Inhibition of activated T-cell proliferation was measured.

- **Cytokine Secretion Assay:** Levels of IL-17 and IFN- $\gamma$  in culture supernatants of activated PBMCs were quantified via ELISA.
- **Key Outcome Measures:** IC<sub>50</sub> values for DHODH inhibition; percentage inhibition of T-cell proliferation and cytokine secretion.

## Antiviral Activity Screening (High-Throughput) [2]

- **Objective:** To identify compounds with anti-PRRSV activity from an FDA-approved drug library.
- **Cell Models:** Marc-145 cells (African green monkey kidney epithelial cell line) and primary Porcine Alveolar Macrophages (PAMs).
- **Virus Strains:** North American genotype PRRSV strains.
- **Procedures:**
  - **High-Throughput Screening (HTS):** Cells were infected with PRRSV and treated with library compounds (5  $\mu$ M) or a DMSO control.
  - **Cytopathic Effect (CPE) Observation:** Viral-induced cell death was visually assessed.
  - **Indirect Immunofluorescence Assay (IFA):** Viral infectivity was quantified using an anti-PRRSV N-protein antibody and a fluorescent secondary antibody. Fluorescence intensity was measured.
  - **Dose-Response & Cytotoxicity:** EC<sub>50</sub> (half-maximal effective concentration) and CC<sub>50</sub> (half-maximal cytotoxic concentration) were calculated. The Selectivity Index (SI) was determined as  $SI = CC_{50}/EC_{50}$ .
  - **Mechanism Confirmation:** The role of DHODH was confirmed by adding exogenous uridine, cytidine, or orotate to the culture medium to bypass the inhibition.
- **Key Outcome Measures:** Virus inhibition rate, cell viability, EC<sub>50</sub>, CC<sub>50</sub>, and Selectivity Index (SI).

## Assessing Neuroprotective Effects via Nurr1 [3]

- **Objective:** To investigate the neuroprotective and anti-inflammatory effects of **vidofludimus** calcium via Nurr1 activation in neural and immune cells.
- **Cell Models:**
  - Rat neuronal cell line.
  - Human microglial cell line.
  - LPS-stimulated human peripheral blood mononuclear cells (PBMCs).
- **Procedures:**
  - **Gene Expression Analysis:** mRNA levels of Nurr1 target genes (BDNF, SOD1, Tyrosine Hydroxylase, VMAT2) were quantified via RT-qPCR after treatment with **vidofludimus** calcium.
  - **Neuronal Survival Assay:** Neurons under pro-apoptotic conditions were treated with the compound, and cell survival was measured.

- **Inflammatory Cytokine Assay:** LPS-stimulated human microglia and PBMCs were treated with the compound, and the expression or secretion of pro-inflammatory cytokines (IL-6, TNF $\alpha$ , IFN $\gamma$ ) was analyzed.
- **Key Outcome Measures:** Fold-change in gene expression, percentage of neuronal survival, and concentration of inflammatory cytokines.

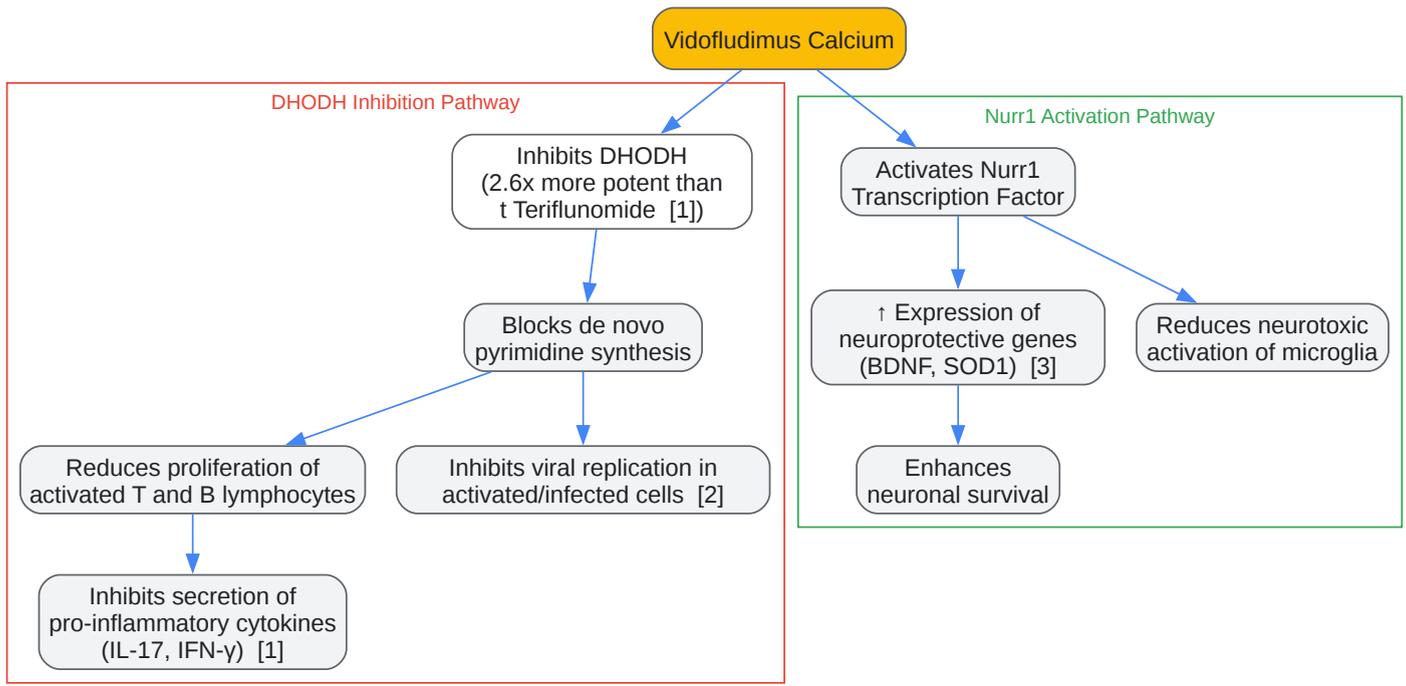
## Identifying FXR Modulation [4]

- **Objective:** To identify and characterize **vidofludimus** as a novel modulator of the Farnesoid X Receptor (FXR).
- **Methods:**
  - **Protein-Ligand Crystallography:** The crystal structure of the human FXR ligand-binding domain (LBD) in complex with **vidofludimus** was solved to confirm direct binding.
  - **Coregulator Binding Assay (AlphaScreen):** The interaction between FXR and coregulator peptides (e.g., SRC1-2) in the presence of **vidofludimus** was measured.
  - **Cell-Based Reporter Assay:** COS-7 or 293T cells were transfected with FXR, RXR, and an FXR-responsive reporter gene to measure receptor activation.
- **Key Outcome Measures:** Crystal structure resolution, binding affinity, and fold activation of the FXR reporter.

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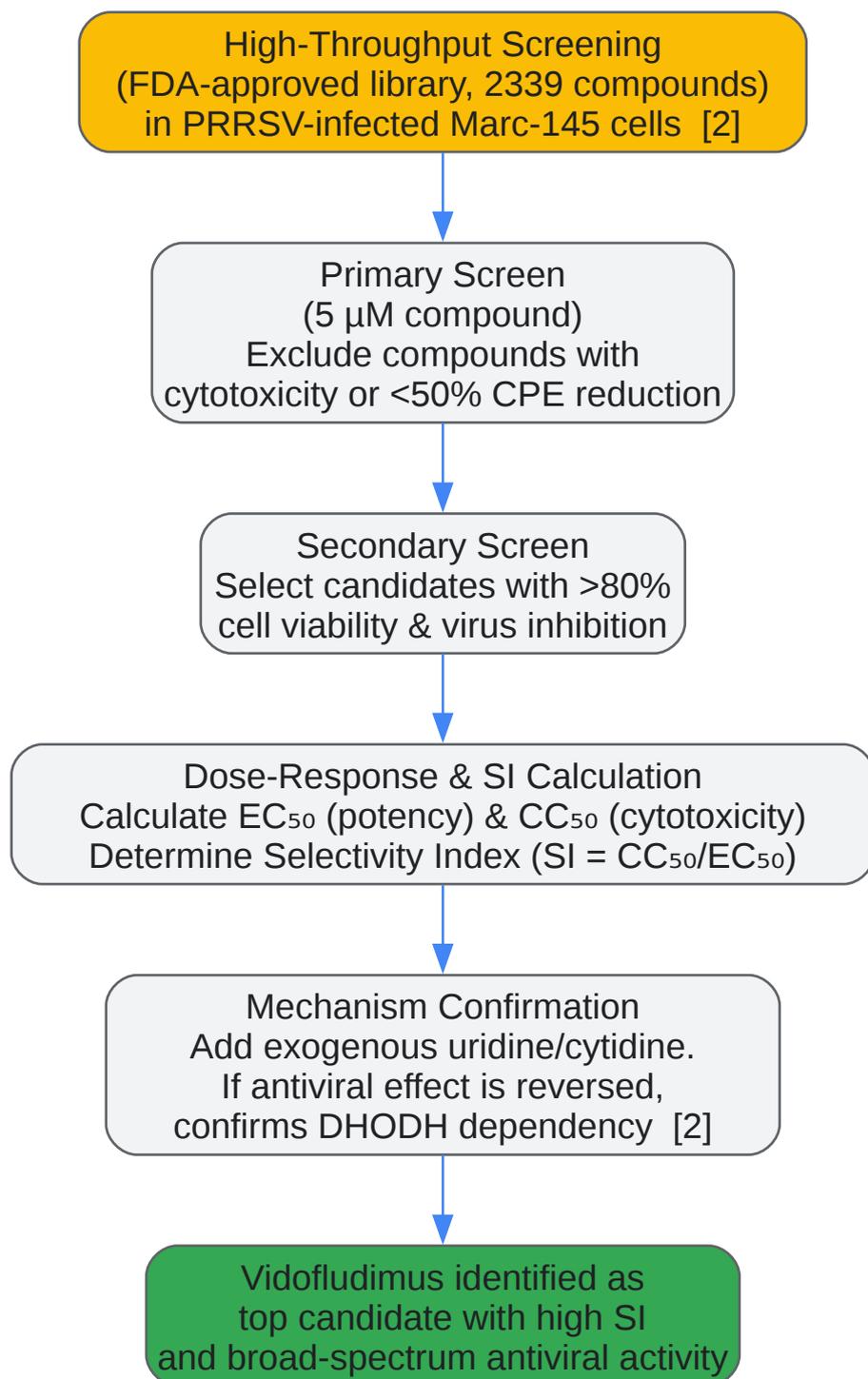
## Mechanism of Action and Antiviral Screening Pathways

The following diagrams illustrate the core mechanisms of **vidofludimus** and a key experimental workflow for its antiviral assessment.



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Diagram 1: Dual mechanisms of **Vidofludimus**: DHODH inhibition for immunomodulation and Nurr1 activation for neuroprotection.



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Diagram 2: Antiviral screening workflow identifying **Vidofludimus** as a potent DHODH-dependent antiviral [2].

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## References

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To cite this document: Smolecule. [Mechanisms of Action: In Vitro Profiles]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548869#vidofludimus-in-vitro-studies>]

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